N-butyl-N,3-dimethyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
N-butyl-N,3-dimethyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N,3-dimethyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves the condensation of appropriate thiazole and imidazole derivatives. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as piperidine . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-butyl-N,3-dimethyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-butyl-N,3-dimethyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-butyl-N,3-dimethyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure and have been studied for their antimicrobial and anticancer properties.
Indole derivatives: Known for their diverse biological activities, including antiviral and anti-inflammatory effects.
Uniqueness
N-butyl-N,3-dimethyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to its specific substitution pattern and the presence of a nitrophenyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-butyl-N,3-dimethyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-4-5-9-20(3)17(23)16-12(2)21-11-15(19-18(21)26-16)13-7-6-8-14(10-13)22(24)25/h6-8,10-11H,4-5,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVFKQDYMXFSMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)C1=C(N2C=C(N=C2S1)C3=CC(=CC=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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